4-Acetamidophenyl 2H-chromene-3-carboxylate
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Overview
Description
4-Acetamidophenyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl 2H-chromene-3-carboxylate typically involves the reaction of 4-acetamidophenol with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-Acetamidophenyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxylate
- 3-Acetyl-2H-chromene
- 2H-chromene-3-carboxylate derivatives
Comparison
4-Acetamidophenyl 2H-chromene-3-carboxylate is unique due to its specific structural features, such as the presence of the acetamido group and the chromene ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the acetamido group enhances its solubility and bioavailability, making it a more attractive candidate for drug development .
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-12(20)19-15-6-8-16(9-7-15)23-18(21)14-10-13-4-2-3-5-17(13)22-11-14/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
XJBXWCSAUGQGSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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